N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
Description
N,5-Bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a fluorinated derivative of the thieno[2,3-d]pyrimidin-4-amine scaffold, a heterocyclic system known for its pharmacological versatility. The compound features dual 4-fluorophenyl substituents at the N- and 5-positions of the fused thienopyrimidine ring. Fluorine atoms are strategically incorporated to enhance lipophilicity, metabolic stability, and binding affinity, as seen in related analogs .
Properties
IUPAC Name |
N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3S/c19-12-3-1-11(2-4-12)15-9-24-18-16(15)17(21-10-22-18)23-14-7-5-13(20)6-8-14/h1-10H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAOLGQATFHHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Key Reaction Conditions and Yields
Functionalization and Derivatives
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Alkylation/Acylation : The exocyclic amine at position 4 can undergo alkylation with reagents like methyl iodide or acylation with acetyl chloride. For example, N-methyl-4-fluoroaniline derivatives are synthesized in 88% yield using silica-gel chromatography .
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Electrophilic Substitution : The electron-deficient pyrimidine ring allows for halogenation or nitration at position 2 or 5, though regioselectivity depends on directing groups .
Stability and Reactivity
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Hydrolytic Stability : Thienopyrimidines lacking HCl promoters show slower reaction kinetics but avoid hydrolytic byproducts .
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Thermal Decomposition : Heating above 140°C leads to decomposition, as observed in formamide-mediated cyclizations .
Spectroscopic Characterization
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¹H NMR : Key signals include aromatic protons (δ 7.1–8.5 ppm) and NH groups (δ 11.6–11.7 ppm) .
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IR : Stretching vibrations for C═O (1671–1734 cm⁻¹) and NH (3241–3428 cm⁻¹) confirm structural features .
Biological Relevance and Further Modifications
Thieno[2,3-d]pyrimidines are explored as kinase inhibitors or allosteric modulators. For example:
Scientific Research Applications
Medicinal Chemistry
N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.
Case Study: Anticancer Activity
- Research Findings: A study demonstrated that the compound inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range.
- Mechanism of Action: The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, particularly against antibiotic-resistant strains.
Case Study: Antimicrobial Resistance
- Research Findings: In vitro studies indicated that this compound enhances the efficacy of standard antibiotics against resistant bacterial strains.
- Application: This suggests potential use as an adjunct therapy in treating infections caused by resistant bacteria.
Drug Discovery
Due to its structural novelty and biological activity, this compound serves as a lead structure in drug discovery programs aimed at developing new therapeutics for various diseases.
Mechanism of Action
The mechanism of action of N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Physical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Fluorine vs.
- Substituent Position : N-Substitution with fluorophenyl (e.g., N-(4-fluorophenyl) in ) versus alkyl chains (e.g., N-(2-methoxyethyl) in ) alters solubility and bioavailability.
- Thermal Stability: Derivatives with methoxy groups (e.g., 7e: 229–231°C ) exhibit higher melting points than non-polar analogs, likely due to intermolecular hydrogen bonding.
Antitumor Activity
Thieno[2,3-d]pyrimidin-4-amine derivatives demonstrate broad antitumor activity. For example:
- 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i): Exhibits cytotoxicity against pulmonary carcinoma (A549) cells, with IC₅₀ values comparable to cisplatin in preliminary assays .
- N-(4-Methoxyphenyl)-7-methyl-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c): Shows moderate anti-proliferative activity against breast cancer (MCF-7) cells, attributed to π-π stacking interactions with DNA .
Kinase Inhibition
- N-(4-Methylsulfonylphenyl)-6-(trifluoromethyl)thieno[2,3-d]pyrimidin-4-amine (42): A PI5P4Kγ inhibitor with 40% yield and brain penetrance, highlighting the role of sulfonyl groups in enhancing target selectivity .
- Thieno[2,3-d]pyrimidine intermediates: Used in kinase inhibitors like GDC-0941, where fluorophenyl groups improve metabolic stability and kinase binding .
Structure-Activity Relationships (SAR)
- Fluorine Substitution : Dual 4-fluorophenyl groups in the target compound likely enhance electron-withdrawing effects, stabilizing interactions with ATP-binding pockets in kinases .
- Methoxy vs. Methylsulfonyl Groups : Methoxy derivatives (e.g., 7e) prioritize DNA intercalation, while sulfonyl analogs (e.g., compound 42) favor kinase inhibition .
Biological Activity
N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structure
The compound features a thieno[2,3-d]pyrimidine core, characterized by the presence of sulfur and nitrogen atoms within a fused heterocyclic system. Its IUPAC name is N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine.
Synthesis
The synthesis typically involves several steps:
- Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving 2-aminothiophene and appropriate aldehydes or ketones.
- Introduction of the Fluorophenyl Group : This is accomplished via nucleophilic aromatic substitution.
- Attachment of Dimethylaminopropyl Group : This step involves nucleophilic substitution with a suitable alkylating agent.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Inhibition of Key Enzymes : The compound targets human geranylgeranyl pyrophosphate synthase (hGGPPS), which is crucial for tumor progression in cancers like multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) .
- Induction of Apoptosis : Studies demonstrate that it can induce apoptosis in cancer cells by modulating intracellular signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism .
The biological effects of this compound are believed to arise from:
- Enzyme Inhibition : By binding to specific enzymes involved in cellular processes, it can disrupt normal function and promote cell death in cancerous cells.
- Receptor Interaction : The compound may interact with cellular receptors that influence various signaling pathways critical for cell survival and proliferation.
Study 1: Antitumor Efficacy
In a study involving xenograft mouse models, this compound demonstrated significant tumor growth reduction without substantial hepatotoxicity. The compound was metabolically stable and did not inhibit key cytochrome P450 enzymes .
Study 2: Selective Target Engagement
Another investigation focused on structurally related thienopyrimidine analogs revealed that while they had similar physicochemical properties, only this compound effectively blocked cancer cell proliferation .
Summary of Biological Activities
Synthesis Steps Overview
| Step | Description |
|---|---|
| 1. Formation | Cyclization to create thienopyrimidine core |
| 2. Fluorophenyl Introduction | Nucleophilic aromatic substitution |
| 3. Dimethylaminopropyl Attachment | Nucleophilic substitution with alkylating agent |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine?
- The compound can be synthesized via multi-step reactions involving condensation of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or aryl amines under controlled conditions. For example, derivatives of thieno[2,3-d]pyrimidin-4-amine are often synthesized using the Niementowski reaction, where 2-amino-3-methoxycarbonylthiophene is heated in formamide at 200°C to form the pyrimidine core, followed by functionalization with fluorophenyl groups . Modifications in substituents (e.g., 4-fluorophenyl) are introduced via nucleophilic displacement or coupling reactions .
Q. How is the molecular structure of this compound confirmed experimentally?
- Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy : Detects characteristic C=N (~1600–1650 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹) stretching vibrations .
- NMR spectroscopy : ¹H-NMR identifies aromatic protons (δ 6.8–8.2 ppm for fluorophenyl groups) and NH₂ signals (δ ~5.5 ppm). ¹³C-NMR confirms carbon environments, such as thienopyrimidine carbons and fluorinated aromatic carbons .
- Elemental analysis : Validates C, H, N percentages (e.g., deviations <0.3% between calculated and observed values) .
Q. What safety precautions are critical when handling this compound?
- The compound may pose hazards such as skin/eye irritation (H315, H319) and toxicity upon ingestion (H302). Key precautions include:
- Use of personal protective equipment (gloves, goggles).
- Avoidance of heat/sparks (P210) and proper ventilation to prevent inhalation (H335) .
- Immediate decontamination protocols (e.g., rinsing skin with water for 15 minutes) in case of exposure .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in multi-step reactions?
- Yield optimization involves:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions (e.g., Sonogashira) for introducing ethynyl or aryl groups .
- Solvent/base systems : Polar aprotic solvents (DMF, IPA) with bases like K₂CO₃ improve nucleophilic displacement efficiency .
- Additives : Tetrabutylammonium chloride (TBAC) stabilizes intermediates in Heck coupling reactions, reducing side products .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound in cancer research?
- Key SAR insights include:
- Substituent positioning : The 4-fluorophenyl groups enhance hydrophobic interactions with targets like tubulin, improving antiproliferative activity .
- Heterocyclic core : The thieno[2,3-d]pyrimidine scaffold mimics ATP-binding pockets in kinases (e.g., EGFR), enabling competitive inhibition .
- Covalent modifiers : Ethynyl groups at the 6-position (e.g., 6-ethynyl analogs) allow covalent binding to cysteine residues in ErbB kinases, enhancing selectivity .
Q. How does this compound interact with tubulin polymerization?
- The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. Mechanistic studies show:
- Competitive displacement of [³H]colchicine in radioligand assays (IC₅₀ ~50 nM) .
- Resistance circumvention: Unlike taxanes, it remains effective against P-glycoprotein-overexpressing and βIII-tubulin-mutant cancer cells .
Q. What analytical challenges arise in characterizing photoisomerization products of derivatives?
- Derivatives with ethynyl groups (e.g., 6-ethynyl analogs) undergo light-induced trans-to-cis isomerization. Characterization requires:
- HPLC-MS : To monitor isomer ratios and stability .
- UV-vis spectroscopy : Track absorbance changes (λmax shifts) indicative of isomerization .
- Circular dichroism (CD) : Resolve chiral centers in isomers under dark vs. light-exposed conditions .
Methodological Considerations
Q. What computational tools are used to model the binding of this compound to kinase targets?
- Molecular docking (AutoDock, Schrödinger) : Predicts binding poses in EGFR or PINK1 kinase pockets, highlighting interactions with catalytic lysine (K745) or ATP-binding residues .
- MD simulations (GROMACS) : Assess binding stability and hydrogen-bond networks over 100-ns trajectories .
Q. How are impurities or by-products identified during synthesis?
- GC-MS/HPLC-DAD : Detects chlorinated by-products (e.g., 2,4-dichloro derivatives) or unreacted intermediates .
- NMR spiking experiments : Confirm trace impurities by comparing with authentic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
